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molecular formula C11H9ClN2O2 B8423470 2-Chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid

2-Chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid

Cat. No. B8423470
M. Wt: 236.65 g/mol
InChI Key: YESWNDGFBTYHPA-UHFFFAOYSA-N
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Patent
US05932745

Procedure details

To a solution of 2-chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid, methyl ester (6.85 g) in methanol (32 ml) was added 2.5N sodium hydroxide solution (15.3 ml). The reaction was heated to 50° C. for one hour. The solvent was removed in vacuo, and the residue dissolved in water (250 ml), cooled in an ice bath, and acidified with 2N hydrochloric acid (24 ml). The resulting precipitate was filtered and dried to give a colorless solid (6.3 g) m.p. 232-233° C.; MS, (+FAB), m/z: 236 (M+H)+.
Name
2-chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid, methyl ester
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([C:12]2[CH:16]=[CH:15][N:14]([CH3:17])[N:13]=2)[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:11]=[C:10]([C:12]2[CH:16]=[CH:15][N:14]([CH3:17])[N:13]=2)[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
2-chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid, methyl ester
Quantity
6.85 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)C1=NN(C=C1)C
Name
Quantity
15.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)C1=NN(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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